1-(azetidin-3-yl)-4-(difluoromethyl)-1H-pyrazole hydrochloride
Overview
Description
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Pyrazole derivatives are instrumental in the development of selective chemical inhibitors targeting various cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for assessing drug-drug interactions and understanding the metabolism of pharmaceutical compounds. Selective inhibition of CYP isoforms helps in deciphering the involvement of specific enzymes in drug metabolism, thus aiding in the prediction and management of potential drug interactions (Khojasteh et al., 2011).
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, a closely related structure to the pyrazole moiety, has been identified as a privileged heterocycle in drug discovery. Its application as a building block for drug-like candidates has shown a broad range of medicinal properties, including anticancer, CNS agents, anti-infective, anti-inflammatory, and radiodiagnostic applications. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives provide a foundation for developing potential drug candidates targeting various disease states (Cherukupalli et al., 2017).
Medicinal Significance of Methyl Substituted Pyrazoles
Methyl-substituted pyrazoles, a category that shares structural similarities with the compound , exhibit a wide spectrum of biological activities. These derivatives are highlighted for their potent medicinal scaffolds, underlining the versatility of pyrazole derivatives in medicinal chemistry. The synthesis and medicinal perspective on methyl-linked pyrazoles underscore their significance in generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Pyrazole Derivatives as Anticancer Agents
Pyrazoline derivatives, including pyrazole-based compounds, have been extensively studied for their anticancer properties. The synthetic strategies and bioevaluation of novel pyrazoline by different methods emphasize the role of these derivatives in developing new anticancer agents. This area of research highlights the potential of pyrazole derivatives in contributing to cancer treatment through novel therapeutic approaches (Ray et al., 2022).
properties
IUPAC Name |
1-(azetidin-3-yl)-4-(difluoromethyl)pyrazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3.ClH/c8-7(9)5-1-11-12(4-5)6-2-10-3-6;/h1,4,6-7,10H,2-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAOBXVJZHYDST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(C=N2)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)-4-(difluoromethyl)-1H-pyrazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.